

Comparative Analysis of ACTH Fragments: ACTH (4-10) vs. ACTH (4-24)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acetyl-ACTH (4-24) (human, bovine, rat)

Cat. No.: B1496228

[Get Quote](#)

An Objective Guide for Researchers and Drug Development Professionals

Adrenocorticotrophic hormone (ACTH) is a 39-amino acid peptide hormone derived from the pro-opiomelanocortin (POMC) precursor.[1][2] It is a crucial component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily known for stimulating the adrenal cortex to produce and release cortisol.[1][3][4] Various fragments of the full ACTH molecule have been synthesized and studied to understand their structure-activity relationships and isolate specific biological functions. This guide provides a detailed comparison of two such fragments: the heptapeptide ACTH(4-10) and the larger ACTH(1-24) peptide, also known as Tetracosactide or Cosyntropin.[5] While both originate from the same parent molecule, their functional profiles are markedly distinct, a direct consequence of their structural differences.

I. Structural and Receptor Binding Differences

The primary functional divergence between ACTH(4-10) and ACTH(1-24) stems from their differential affinity for the five subtypes of melanocortin receptors (MC1R through MC5R).[6] These G-protein-coupled receptors are expressed in various tissues and mediate the diverse effects of melanocortin peptides.[2][7]

- ACTH (4-24): This fragment comprises the first 24 amino acids of ACTH and represents the complete biologically active region of the native hormone required for steroidogenesis.[5][8] Its most critical function is potent agonism at the melanocortin-2 receptor (MC2R), which is located almost exclusively on the cells of the adrenal cortex.[2][7] The binding of ACTH(1-24)

to MC2R is the primary trigger for the synthesis and release of glucocorticoids like cortisol.[2] [5] The amino acid sequence 15-18 (Lys-Lys-Arg-Arg) is considered the "address sequence," crucial for binding to the MC2R, while the 6-9 sequence (His-Phe-Arg-Trp) is the "message sequence" essential for activating the receptor and initiating signal transduction.[9]

- ACTH (4-10): This shorter, seven-amino-acid fragment (Met-Glu-His-Phe-Arg-Trp-Gly) lacks the key sequences required for potent MC2R binding and activation.[10] Consequently, it is devoid of significant corticotropic (steroid-producing) activity.[10] Instead, its effects are primarily mediated through other melanocortin receptors, particularly the MC3R and MC4R, which are abundant in the central nervous system.[11][12] It is considered an MC4R agonist. [12][13] Its affinity for these receptors is generally lower than that of larger melanocortin peptides like α -MSH or full-length ACTH.[14]

Peptide	Primary Receptor Target(s)	Key Biological Activity	Potency
ACTH (4-24)	MC2R (Adrenal Cortex)	Potent Steroidogenesis (Cortisol Release)[5] [9]	High (EC50 in the nanomolar range for MC4R)[13]
ACTH (4-10)	MC3R, MC4R (Central Nervous System)	Neuromodulation (Attention, Learning, Memory)[15][16]	Low (Lacks significant steroidogenic activity) [10]

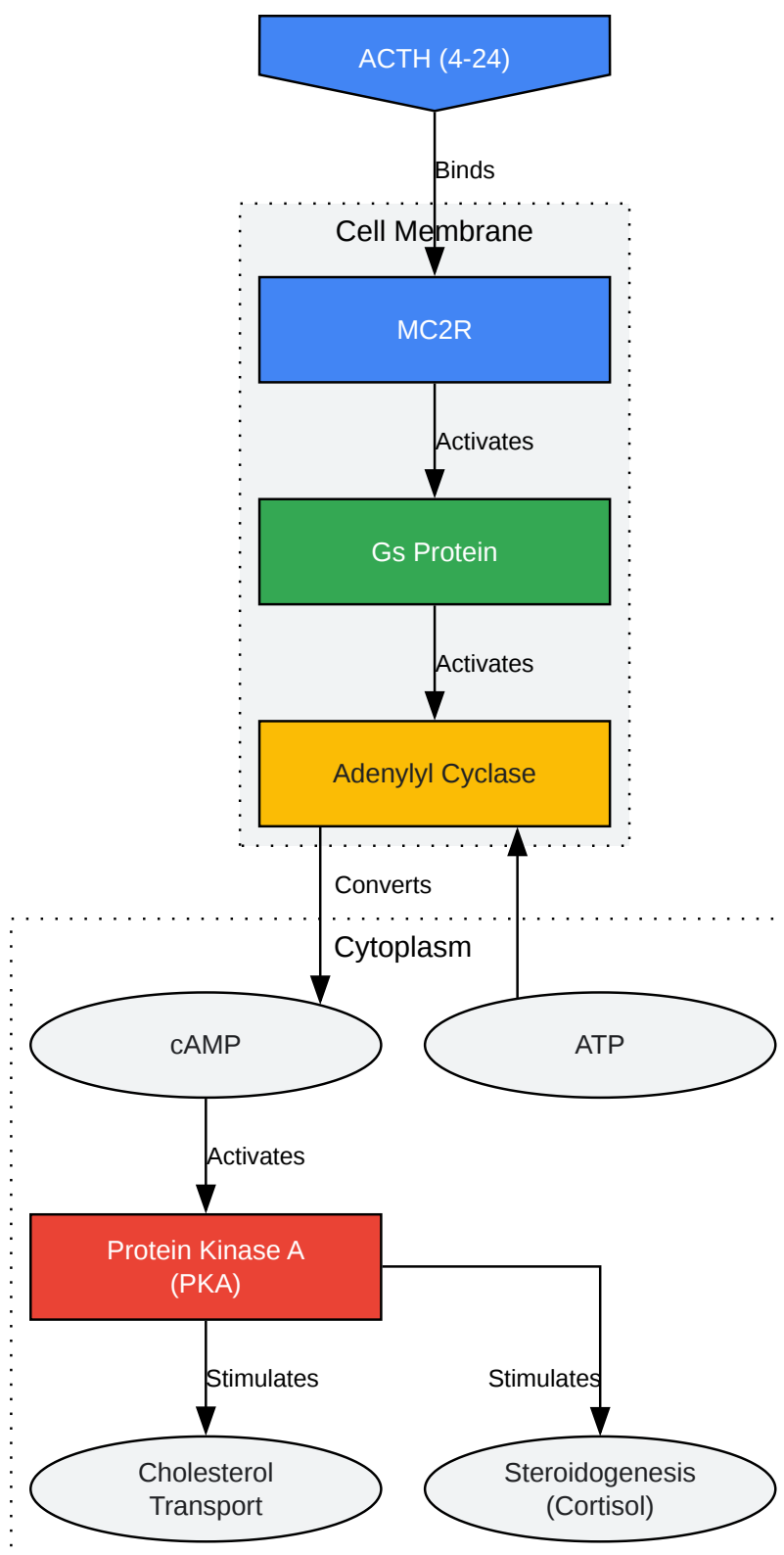
II. Signaling Pathways and Physiological Functions

The activation of melanocortin receptors by both ACTH fragments generally initiates a common signaling cascade involving the Gs alpha subunit, adenylyl cyclase activation, and subsequent generation of cyclic AMP (cAMP).[1][3][9] However, the location of the target receptor dictates the ultimate physiological outcome.

In the adrenal cortex, the binding of ACTH(4-24) to MC2R triggers a robust increase in intracellular cAMP.[1] This activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets.[2] This cascade leads to both acute and long-term effects:

- Acute Effects: Stimulation of cholesterol delivery to mitochondria and activation of the P450scc enzyme, which catalyzes the rate-limiting step in steroid synthesis.[1]
- Chronic Effects: Increased transcription of genes for steroidogenic enzymes and LDL receptors to enhance cholesterol uptake.[1]

The primary physiological function of ACTH(4-24) is therefore the regulation of adrenal steroid production, making it an essential tool for the diagnosis of adrenal insufficiency (the ACTH stimulation test).[5]



[Click to download full resolution via product page](#)

Caption: ACTH (4-24) signaling pathway in adrenocortical cells.

In the brain, ACTH(4-10) acts on MC3R and MC4R on neurons to modulate synaptic activity and plasticity, primarily through the same cAMP/PKA pathway. Its physiological functions are exclusively extra-adrenal and centered on the central nervous system.[15][16][17]

- **Cognitive Enhancement:** Studies have shown that ACTH(4-10) can improve selective attention, facilitate the processing of patterned information, and enhance memory.[15][16]
- **Cardiovascular Effects:** At higher doses, ACTH(4-10) can produce pressor (increased blood pressure) and cardioaccelerator effects, which are thought to be mediated by the release of catecholamines.[17][18]
- **Behavioral Effects:** Analogs of ACTH(4-10) have been investigated for a range of neurotropic effects, including nootropic, neuroprotective, and anxiolytic properties.[19]

III. Summary of Functional Differences

Feature	ACTH (4-10)	ACTH (4-24)
Primary Site of Action	Central Nervous System	Adrenal Cortex
Primary Receptor	MC3R, MC4R	MC2R
Steroidogenic Activity	None / Negligible[10]	Potent Stimulator[5][9]
Primary Function	Neuromodulation, Cognitive Enhancement[15][16]	Cortisol and Androgen Production[1][3]
Clinical/Research Use	Research on attention, memory, neuroprotection[19]	Diagnosis of adrenal insufficiency[5]
Other Effects	Pressor and cardioaccelerator activity[17][18]	Can bind to other MCRs, but with lower affinity

IV. Key Experimental Protocols

The functional differences between these peptides are elucidated using specific in vitro and in vivo assays.

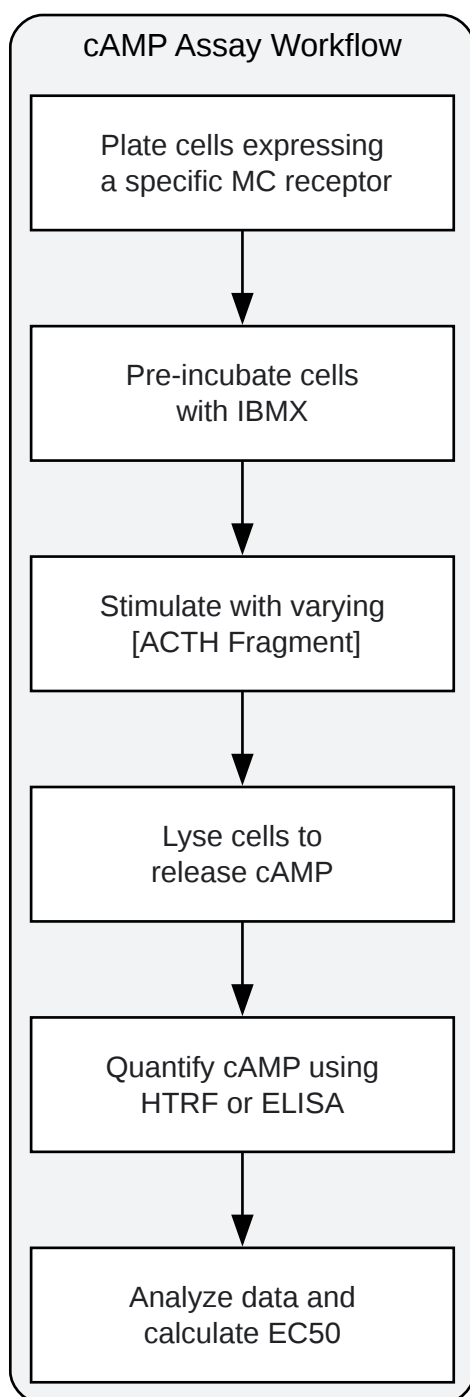
This assay quantifies the affinity of a peptide for a specific receptor subtype.

- Objective: To determine the inhibition constant (K_i) of ACTH(4-10) and ACTH(4-24) for specific melanocortin receptors (e.g., MC2R, MC4R).
- Methodology:
 - Cell Culture: Use a cell line (e.g., HEK293) engineered to transiently or stably express a single human melanocortin receptor subtype.[\[11\]](#)
 - Membrane Preparation: Harvest the cells and prepare a membrane fraction containing the receptors.
 - Incubation: Incubate the cell membranes with a constant concentration of a radiolabeled melanocortin ligand (e.g., [125 I]-NDP- α -MSH).
 - Competition: In parallel, incubate the membrane/radioligand mixture with increasing concentrations of the unlabeled competitor peptides (ACTH(4-10) or ACTH(4-24)).
 - Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.
 - Quantification: Measure the radioactivity retained on the filters using a gamma counter.
 - Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor peptide. Use non-linear regression to calculate the IC_{50} (concentration of competitor that inhibits 50% of specific binding), from which the K_i value can be derived.

This functional assay measures the ability of a peptide to activate the Gs-coupled signaling pathway.

- Objective: To determine the potency (EC_{50}) of ACTH(4-10) and ACTH(4-24) in stimulating cAMP production.
- Methodology:
 - Cell Culture: Plate HEK293 cells expressing the desired melanocortin receptor in 96-well plates.[\[20\]](#)

- Pre-incubation: Wash the cells and pre-incubate them in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.[\[20\]](#)
- Stimulation: Add increasing concentrations of the test peptides (ACTH(4-10) or ACTH(4-24)) to the wells and incubate for a defined period (e.g., 1 hour at 37°C).[\[20\]](#)
- Cell Lysis: Terminate the reaction and lyse the cells to release the intracellular cAMP.[\[20\]](#)
- Quantification: Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[\[21\]](#)
- Data Analysis: Plot the measured cAMP levels against the peptide concentration and use a sigmoidal dose-response curve to determine the EC50 value.[\[22\]](#)



[Click to download full resolution via product page](#)

Caption: General workflow for a cell-based cAMP accumulation assay.

Conclusion

In summary, ACTH(4-10) and ACTH(4-24) are functionally distinct peptides despite their common origin. ACTH(4-24) is a potent steroidogenic agent that acts on the adrenal cortex MC2R, making it central to HPA axis function. In contrast, ACTH(4-10) is a neuromodulator that acts on central MC3/MC4 receptors to influence cognitive processes like attention and memory, and it lacks the corticotropic effects of the larger fragment. This functional dichotomy, rooted in their differential receptor selectivity, makes each fragment a valuable and specific tool for endocrine and neuroscience research, respectively.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Adrenocorticotrophic hormone - Wikipedia [en.wikipedia.org]
- 2. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Physiology, Adrenocorticotrophic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. labcorp.com [labcorp.com]
- 6. eneuro.org [eneuro.org]
- 7. Frontiers | Melanocortin Regulation of Inflammation [frontiersin.org]
- 8. Frontiers | From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective [frontiersin.org]
- 9. jme.bioscientifica.com [jme.bioscientifica.com]
- 10. karger.com [karger.com]
- 11. Selectivity of [Phe-I7], [Ala6], and [D-Ala4,Gln5,Tyr6] substituted ACTH(4-10) analogues for the melanocortin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. joe.bioscientifica.com [joe.bioscientifica.com]

- 15. academic.oup.com [academic.oup.com]
- 16. MSH/ACTH 4-10 influences behavioral and physiological measures of attention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Natriuretic and hypertensive activities reside in a fragment of ACTH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Third Transmembrane Domain of the Adrenocorticotrophic Receptor Is Critical for Ligand Selectivity and Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of CRN04894: A Novel Potent Selective MC2R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative Analysis of ACTH Fragments: ACTH (4-10) vs. ACTH (4-24)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1496228#functional-differences-between-acth-fragments-4-10-vs-4-24]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com